molecular formula C15H16BrO3P B14503254 2-Bromoethyl phenyl benzylphosphonate CAS No. 63447-68-7

2-Bromoethyl phenyl benzylphosphonate

Cat. No.: B14503254
CAS No.: 63447-68-7
M. Wt: 355.16 g/mol
InChI Key: SVIGBGMGMDDBMV-UHFFFAOYSA-N
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Description

2-Bromoethyl phenyl benzylphosphonate is an organophosphorus compound that features a bromine atom, a phenyl group, and a benzylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl phenyl benzylphosphonate typically involves the reaction of benzylphosphonate diesters with benzyl halides. A common method utilizes a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be performed under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl phenyl benzylphosphonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-phosphorus bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and phosphine ligands are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted phosphonate.

Scientific Research Applications

2-Bromoethyl phenyl benzylphosphonate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting enzymes or receptors that interact with phosphorus-containing groups.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-Bromoethyl phenyl benzylphosphonate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and phosphonate group can participate in various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzylphosphonate Diesters: These compounds share the phosphonate moiety but lack the bromine atom.

    Phenylphosphonates: These compounds contain a phenyl group attached to a phosphonate but may have different substituents.

Uniqueness

2-Bromoethyl phenyl benzylphosphonate is unique due to the presence of both a bromine atom and a benzylphosphonate group

Properties

CAS No.

63447-68-7

Molecular Formula

C15H16BrO3P

Molecular Weight

355.16 g/mol

IUPAC Name

[2-bromoethoxy(phenoxy)phosphoryl]methylbenzene

InChI

InChI=1S/C15H16BrO3P/c16-11-12-18-20(17,13-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

SVIGBGMGMDDBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(OCCBr)OC2=CC=CC=C2

Origin of Product

United States

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